2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, chlorophenyl groups, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, and cyclization to form the triazole ring. The final step involves the condensation of the triazole derivative with an isopropylphenyl aldehyde to form the acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl rings.
Scientific Research Applications
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or stability.
Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: This compound shares the chlorophenyl and triazole features but has a different core structure.
Bis(4-chlorophenyl) Sulfone: Similar in having chlorophenyl groups but differs in its overall structure and properties.
Uniqueness
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a triazole ring, chlorophenyl groups, and an acetohydrazide moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C26H23Cl2N5OS |
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Molecular Weight |
524.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5OS/c1-17(2)19-5-3-18(4-6-19)15-29-30-24(34)16-35-26-32-31-25(20-7-9-21(27)10-8-20)33(26)23-13-11-22(28)12-14-23/h3-15,17H,16H2,1-2H3,(H,30,34)/b29-15- |
InChI Key |
AENWETOFSJWSMW-FDVSRXAVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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